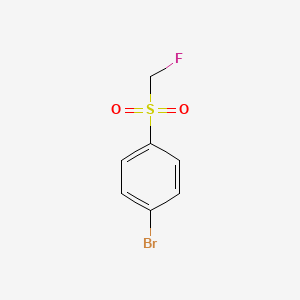

1-Bromo-4-(fluoromethylsulfonyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Bromo-4-(fluoromethylsulfonyl)benzene” is a chemical compound. It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .

Synthesis Analysis

The synthesis of “1-Bromo-4-(fluoromethylsulfonyl)benzene” can involve coupling reactions. For instance, 4-Bromophenyl methyl sulfone (1-bromo-4-(methylsulfonyl)benzene) can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .Molecular Structure Analysis

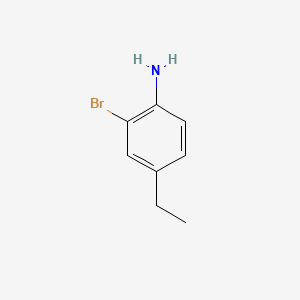

The molecular structure of “1-Bromo-4-(fluoromethylsulfonyl)benzene” can be represented by the formula C7H6BrFO2S . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

“1-Bromo-4-(fluoromethylsulfonyl)benzene” can participate in various chemical reactions. For example, it is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It can also undergo nucleophilic reactions .Physical And Chemical Properties Analysis

“1-Bromo-4-(fluoromethylsulfonyl)benzene” has a molecular weight of 175.00 . It has a refractive index n20/D of 1.527 (lit.) , a boiling point of 150°C (lit.) , and a melting point of -16°C (lit.) . Its density is 1.593 g/mL at 25°C (lit.) .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

1-Bromo-4-(fluoromethylsulfonyl)benzene serves as an intermediate in the synthesis of atypical antipsychotic agents . Researchers explore its potential for designing novel pharmaceutical compounds with improved efficacy and reduced side effects.

Organic Synthesis

Benzylic Position Reactions: The benzylic position of aromatic compounds plays a crucial role in organic synthesis. 1-Bromo-4-(fluoromethylsulfonyl)benzene can undergo reactions at this position, leading to diverse products. For instance:

- Free Radical Bromination : In this reaction, the benzylic carbon undergoes bromination, yielding a brominated derivative. This process is valuable for creating functionalized benzene rings .

Coupling Reactions

1-Bromo-4-(fluoromethylsulfonyl)benzene can participate in coupling reactions. For example:

- N-Aryl Sulfonamide Formation : When reacted with benzene sulfonamide in the presence of copper(I) iodide, it forms the corresponding N-aryl sulfonamide. This reaction has applications in medicinal chemistry and materials science .

Wirkmechanismus

Safety and Hazards

“1-Bromo-4-(fluoromethylsulfonyl)benzene” is a flammable liquid. It has a flash point of 53 °C . It is advised to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, use only non-sparking tools, take precautionary measures against static discharges, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Zukünftige Richtungen

“1-Bromo-4-(fluoromethylsulfonyl)benzene” has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is expected to continue to be used in these areas in the future.

Eigenschaften

IUPAC Name |

1-bromo-4-(fluoromethylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c8-6-1-3-7(4-2-6)12(10,11)5-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDVQKOYADAUDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CF)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(fluoromethylsulfonyl)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isobutyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476817.png)

![4-[(4-Methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2476819.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2476820.png)

![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2476833.png)

![4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2476836.png)